Product packaging for Boc-2-amino-5-fluorobenzoic acid(Cat. No.:CAS No. 141940-31-0)

Boc-2-amino-5-fluorobenzoic acid

Cat. No.: B1368860
CAS No.: 141940-31-0
M. Wt: 255.24 g/mol
InChI Key: TYEXUYVMBYLQFC-UHFFFAOYSA-N
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Description

Boc-2-amino-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C12H14FNO4 and its molecular weight is 255.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO4 B1368860 Boc-2-amino-5-fluorobenzoic acid CAS No. 141940-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEXUYVMBYLQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorine Incorporation in Molecular Design for Research

The introduction of fluorine into a molecule is a strategic decision in medicinal chemistry and materials science, often imparting unique and beneficial properties. tandfonline.comchemistryworld.com With an estimated 20% of all commercialized pharmaceuticals containing fluorine, its impact is undeniable. wikipedia.orgox.ac.uk The fluorine atom is small, with a van der Waals radius comparable to that of a hydrogen atom, yet it is the most electronegative element. tandfonline.com This combination of size and electronegativity allows it to act as a "super-hydrogen," profoundly influencing a molecule's characteristics without adding significant steric bulk. tandfonline.com

Key effects of fluorination in molecular design include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. tandfonline.com This strength makes the C-F bond more resistant to metabolic oxidation, a common pathway for drug breakdown in the body. tandfonline.comwikipedia.org By strategically replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, researchers can block this process, prolonging the molecule's half-life and improving its bioavailability. wikipedia.orgeurekaselect.com

Increased Binding Affinity : The high electronegativity of fluorine can alter the electronic distribution within a molecule. researchgate.net This can lead to more favorable interactions, such as dipole-dipole or hydrogen bonding, with target proteins or enzymes, thereby increasing the binding affinity and potency of a drug candidate. tandfonline.comresearchgate.net

Modulated Lipophilicity : Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). wikipedia.orgresearchgate.net This enhanced lipophilicity can improve a drug's ability to permeate cell membranes, which is often a critical factor for its absorption and distribution within the body. wikipedia.orgyoutube.com

Conformational Control : The introduction of fluorine can create non-covalent interactions (e.g., S⋯F) that can lock the conformation of a polymer backbone, leading to a more planar structure. rsc.org This enhanced coplanarity can improve electronic delocalization and affect the material's electronic properties. rsc.org

Table 1: Effects of Fluorine Incorporation in Molecular Design

Property Effect of Fluorination Research Implication
Metabolic Stability Increases due to the high strength of the C-F bond. tandfonline.com Prolongs the half-life of compounds by preventing metabolic breakdown. wikipedia.org
Binding Affinity Can be enhanced through favorable electronic interactions. tandfonline.comresearchgate.net Increases the potency and selectivity of therapeutic agents. youtube.com
Lipophilicity Generally increases, improving membrane permeability. wikipedia.org Enhances absorption and bioavailability of drug candidates. wikipedia.orgeurekaselect.com
pKa Lowers the pKa of nearby acidic or basic groups. Alters the ionization state of a molecule at physiological pH.

| Conformation | Can enforce specific molecular conformations through non-covalent interactions. rsc.org | Influences molecular packing and electronic properties in materials science. rsc.org |

Role of Unnatural Amino Acids in Peptide and Protein Engineering Research

The 20 canonical amino acids encoded by the genetic code provide the fundamental building blocks for the vast array of proteins found in nature. nih.govportlandpress.com However, this repertoire is chemically limited. portlandpress.com Unnatural amino acids (UAAs), which are not genetically encoded, represent a powerful expansion of this chemical toolkit, enabling researchers to design and create peptides and proteins with novel or enhanced functions. nih.govcore.ac.uk

The incorporation of UAAs into a protein's primary sequence allows for the introduction of unique physicochemical and biological properties. nih.gov This has become an invaluable tool in protein engineering and drug discovery. nih.govnih.gov The applications of this technology are diverse and impactful:

Novel Chemical Functionality : Researchers can introduce a wide range of functional groups not found in natural amino acids, such as ketones, azides, or alkynes. These "bioorthogonal" handles allow for highly specific chemical modifications of the protein, enabling the attachment of labels, drugs, or imaging agents with precise control over the location and stoichiometry. nih.gov

Probes for Structure and Function : The site-specific incorporation of UAAs can serve as a probe to investigate protein structure, dynamics, and interactions within the complex environment of a living cell. nih.gov For instance, photo-crosslinking amino acids can be used to "trap" transient protein-protein interactions. nih.gov

Table 2: Applications of Unnatural Amino Acids in Research

Application Area Description Example
Enhanced Biocatalysis Engineering enzymes with improved stability or altered substrate specificity. nih.gov Introduction of UAAs to create more robust enzymes for industrial processes.
Therapeutic Development Creating peptide-based drugs with longer half-lives and improved activity. nih.gov Development of antibody-drug conjugates with precisely attached cytotoxic agents. nih.gov
Biophysical Studies Introducing spectroscopic probes to study protein conformation and dynamics. nih.gov Site-specific labeling with fluorescent UAAs for microscopy studies. nih.gov

| Bio-orthogonal Chemistry | Installing chemical handles for specific, controlled chemical reactions on a protein. | Using azide-containing UAAs for "click chemistry" conjugation. portlandpress.com |

Overview of N Boc Protection in Organic Synthesis and Peptide Chemistry Research

Multi-step organic synthesis, particularly the synthesis of complex molecules like peptides, requires a strategy for selectively reacting one functional group in the presence of others. This is achieved through the use of "protecting groups." The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines. wikipedia.orgmcours.net

The Boc group is valued for its stability and ease of use. It protects a nucleophilic amine by converting it into a less reactive carbamate (B1207046). total-synthesis.com This protection is robust and resistant to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov This stability makes it an "orthogonal" partner to other protecting groups like Fmoc and Cbz, which are removed under basic or reductive conditions, respectively. total-synthesis.com

The application of the Boc group (protection) is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. wikipedia.orgacs.org The removal of the Boc group (deprotection) is its defining feature: it is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. wikipedia.orgnih.gov The mechanism of deprotection involves the formation of a stable tert-butyl cation. wikipedia.org

Table 3: Key Features of N-Boc Protection

Feature Description
Protected Functional Group Primary and secondary amines. wikipedia.org
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O). wikipedia.org
Stability Resistant to basic conditions, nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov
Deprotection Condition Mild acidic conditions (e.g., TFA, HCl). wikipedia.orgacs.org

| Orthogonality | Compatible with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups. total-synthesis.com |

Contextualizing Boc 2 Amino 5 Fluorobenzoic Acid Within Contemporary Chemical Research

Strategies for the Preparation of 2-Amino-5-fluorobenzoic Acid (AFBA)

Synthesis from 4-Fluoroaniline (B128567) Intermediates

A prominent and industrially scalable method for preparing AFBA begins with 4-fluoroaniline. google.com This approach involves a sequence of condensation, cyclization, and oxidation steps. google.com

This synthetic strategy commences with the condensation of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. google.com The reaction is typically conducted in an aqueous solution of sodium sulfate (B86663) at reflux temperature to produce the intermediate N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. google.comguidechem.com In this step, the molar ratio of 4-fluoroaniline to chloral hydrate and hydroxylamine hydrochloride is a key parameter, with a preferred ratio of approximately 1:1.0-1.3:2-5. google.com

Following the condensation, the resulting acetamide (B32628) derivative undergoes a cyclization reaction in concentrated sulfuric acid (90-98% concentration) at an elevated temperature, typically between 80°C and 90°C. google.comorgsyn.org This acid-catalyzed ring-closure yields 5-fluoro-1H-indole-2,3-dione, also known as 5-fluoroisatin. google.com The anilide is added portion-wise to the hot acid, and the mixture is maintained at temperature to drive the reaction to completion. orgsyn.org

The final step in this sequence is the oxidative cleavage of the 5-fluoro-1H-indole-2,3-dione intermediate. google.com This is achieved using an oxidizing agent, such as hydrogen peroxide, under alkaline conditions provided by sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com The reaction temperature is carefully controlled, generally between 80-90°C, to facilitate the transformation into the desired 2-amino-5-fluorobenzoic acid. google.com After the oxidation, the reaction mixture is neutralized with an acid, like hydrochloric acid, to precipitate the crude product, which can then be purified by recrystallization from a solvent such as xylene. google.comgoogle.com

An alternative, though distinct, route starting from 4-fluoroaniline involves a reaction with trichloroacetyl chloride in dichloromethane (B109758) at 0°C in the presence of aluminum chloride. nih.govresearchgate.net The reaction mixture is refluxed, leading to the formation of 1-(2-amino-5-fluorophenyl)-2,2,2-trichloroethanone. nih.govresearchgate.net This intermediate is then treated with sodium methoxide (B1231860) in methanol, followed by hydrolysis with lithium hydroxide, to yield the final AFBA product. nih.govresearchgate.net

Table 1: Synthesis of AFBA from 4-Fluoroaniline via Isatin Intermediate

StepReactionKey ReagentsTypical ConditionsProduct
1Condensation4-fluoroaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfateAqueous solution, Reflux temperature (e.g., 95°C)N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
2CyclizationN-(4-fluorophenyl)-2-(hydroxyimino)acetamide, Concentrated sulfuric acid80-90°C5-fluoro-1H-indole-2,3-dione
3Oxidation5-fluoro-1H-indole-2,3-dione, Hydrogen peroxide, Sodium hydroxide80-90°C2-Amino-5-fluorobenzoic acid

Alternative Precursor Derivations for AFBA Synthesis

Beyond syntheses starting from 4-fluoroaniline, AFBA can be prepared from other precursors.

One such method begins with 3-fluorobenzyl ester. google.comguidechem.com This route involves a nitration step using concentrated nitric acid at low temperatures (-10 to 30°C). google.comguidechem.com The resulting nitro product, 5-fluoro-2-nitrobenzyl ester, is then reduced catalytically using hydrogen gas with a platinum and sulfur catalyst. google.comguidechem.com A significant challenge with this method is the formation of the 3-fluoro-2-nitrobenzyl ester byproduct during nitration, which complicates the purification of the desired intermediate. google.comguidechem.com The final step is the hydrolysis of the ester to yield AFBA. guidechem.com

Another alternative starts from 2-methyl-4-fluoronitrobenzene. guidechem.com This compound undergoes catalytic hydrogenation with a Raney nickel catalyst to reduce the nitro group, forming 5-fluoro-2-aminotoluene. guidechem.com Subsequently, the methyl group is oxidized using a strong oxidizing agent like potassium permanganate, followed by acidification to produce 2-amino-5-fluorobenzoic acid. guidechem.com

A third route utilizes 5-fluoro-2-bromotoluene as the starting material. guidechem.com The process involves the oxidation of the methyl group in an acidic solution, followed by a reaction with ammonia (B1221849) at high temperatures (70-180°C) to replace the bromine atom with an amino group, thereby forming AFBA. guidechem.com

Table 2: Alternative Synthetic Routes for 2-Amino-5-fluorobenzoic Acid (AFBA)

Starting MaterialKey TransformationsNotes and Reported Issues
3-Fluorobenzyl ester1. Nitration2. Catalytic Reduction3. HydrolysisFormation of 3-fluoro-2-nitrobenzyl ester isomer complicates purification. google.comguidechem.com
2-Methyl-4-fluoronitrobenzene1. Catalytic Hydrogenation (Reduction)2. OxidationInvolves a sequence of reduction followed by oxidation. guidechem.com
5-Fluoro-2-bromotoluene1. Oxidation2. AminationRequires high temperatures for the final amination step. guidechem.com

General Considerations in Fluorinated Anthranilic Acid Preparation

The synthesis of fluorinated anthranilic acids requires careful control over reaction parameters to ensure safety, yield, and purity. The presence of electron-withdrawing groups like fluorine can influence the reactivity of the aromatic ring. orgsyn.org

During cyclization reactions, such as the formation of fluoroisatins in concentrated sulfuric acid, maintaining the correct temperature is crucial; deviations can lead to decomposition or side reactions. orgsyn.org Similarly, in oxidative cleavage steps, temperature control is essential to prevent over-oxidation. google.com

The pH of the reaction mixture is a critical factor, particularly during workup and product isolation. nih.govresearchgate.net Anthranilic acids are amphoteric and their solubility is highly pH-dependent. Precipitation is typically induced by adjusting the pH to the isoelectric point. For instance, after alkaline oxidation or hydrolysis, careful acidification is required to precipitate the product. google.comtexiumchem.com

Purification is a key consideration, as side reactions can generate impurities that are difficult to separate. The formation of isomers, as seen in the nitration of 3-fluorobenzyl ester, poses a significant purification challenge. google.comguidechem.com Recrystallization from appropriate solvents is a common and effective method for purifying the final product. google.comguidechem.com In some procedures, the use of specific solvents during workup is essential to extract the desired product and prevent the formation of by-products. orgsyn.org

N-Protection of 2-Amino-5-fluorobenzoic Acid

To utilize 2-amino-5-fluorobenzoic acid in further synthetic steps, such as peptide coupling, the nucleophilic amino group must be protected to prevent unwanted side reactions. A common and effective protecting group for amines is the tert-butoxycarbonyl group, abbreviated as Boc.

The N-protection of AFBA is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction involves the deprotonation of the amino group by a base, increasing its nucleophilicity, followed by an attack on one of the carbonyl carbons of the Boc anhydride (B1165640).

A general procedure involves dissolving AFBA in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (B95107) (THF). A base, such as sodium hydroxide or sodium bicarbonate, is added to the solution. Boc anhydride is then introduced, and the reaction mixture is stirred at room temperature until the starting material is consumed. After the reaction is complete, the mixture is typically acidified to precipitate the product, this compound, which is then collected by filtration and dried. The use of acid-labile protecting groups like Boc is standard in Fmoc/tBu solid-phase peptide synthesis strategies. ug.edu.pl

Introduction of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The protection of the amino group in 2-amino-5-fluorobenzoic acid is a crucial step to enable selective reactions at other positions of the molecule.

Reagents and Reaction Conditions for Boc Protection

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. wikipedia.orgchemicalbook.com The reaction is typically carried out in the presence of a base. For the synthesis of this compound, the starting material, 2-amino-5-fluorobenzoic acid, is dissolved in an anhydrous solvent such as dichloromethane. Di-tert-butyl dicarbonate and a base, for example, triethylamine, are then added to the solution. The mixture is stirred at room temperature for several hours to ensure the completion of the reaction. Following the reaction, the mixture can be filtered to remove any precipitates, and the solvent is evaporated under reduced pressure to yield the desired product, this compound.

Another common method involves conducting the reaction under aqueous conditions. wikipedia.org In this case, a base like sodium bicarbonate is used. The amine attacks one of the carbonyl groups of the Boc anhydride, leading to the formation of a carbamate (B1207046) derivative. wikipedia.org The choice of solvent and base can be optimized to achieve high yields and purity.

ReagentBaseSolventTemperature
Di-tert-butyl dicarbonate (Boc₂O)TriethylamineDichloromethaneRoom Temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium BicarbonateAqueous solutionRoom Temperature
Di-tert-butyl dicarbonate (Boc₂O)4-dimethylaminopyridine (DMAP)AcetonitrileRoom Temperature
Selective Boc Protection in Complex Systems

In molecules with multiple functional groups, such as aminobenzoic acids, selective protection of the amino group is essential. The presence of the carboxylic acid group in 2-amino-5-fluorobenzoic acid requires conditions that favor N-protection over O-acylation. Generally, the amino group is more nucleophilic than the carboxylic acid, especially under basic conditions where the carboxylate is formed. This inherent difference in reactivity allows for selective N-Boc protection.

The use of aqueous conditions with a mild base like sodium bicarbonate can effectively promote the selective N-acylation. In a discussion on the Boc protection of a molecule with both an amine and a carboxylic acid, it was noted that aqueous conditions are often employed. The workup typically involves acidification to protonate the carboxylate, allowing for extraction into an organic solvent. It is also possible to perform Boc protections of amines in the presence of carboxylic acids, with many examples found in the literature for amino acids.

Preparation of Protected Amino Acid Ionic Liquids from Boc-Amino Acids

Protected amino acid ionic liquids (PAAILs) are a class of ionic liquids that have gained interest for their potential applications in various chemical processes. These ionic liquids can be synthesized from N-protected amino acids, such as Boc-amino acids. The synthesis of ionic liquids from anthranilic acid (2-aminobenzoic acid) has been reported, where the sodium salt of anthranilic acid is used as the anion. bohrium.comkau.edu.saresearchgate.net This suggests the feasibility of preparing ionic liquids from derivatives like this compound.

The general procedure for preparing PAAILs involves the neutralization of a base with a Boc-protected amino acid. For instance, a series of room-temperature ionic liquids were prepared by neutralizing an imidazolium (B1220033) hydroxide with commercially available Boc-protected amino acids. This method avoids the halide-anion exchange, which can be unsuitable for amino acid ionic liquid preparation. The resulting Boc-amino acid ionic liquids are typically clear and colorless to pale yellow liquids at room temperature. The synthesis of proline-based dipeptide imidazolium ionic liquids has also been demonstrated, starting from Boc-protected dipeptides. iaea.org These methods highlight a general pathway that could be adapted for the preparation of ionic liquids from this compound.

Asymmetric Synthesis Approaches for Fluorinated Amino Acid Derivatives

The development of asymmetric methods to synthesize enantiomerically pure fluorinated amino acids is of significant importance due to their applications in medicinal chemistry and peptide design. Chiral nickel(II) complexes have emerged as powerful tools in this regard.

Chiral Nickel(II) Complex Mediated Syntheses

A prominent strategy for the asymmetric synthesis of a variety of non-canonical amino acids, including fluorinated ones, involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. beilstein-journals.orgnih.govacs.orgresearchgate.net This methodology allows for the preparation of fluorinated amino acids with high enantiomeric purity. beilstein-journals.orgacs.orgchemrxiv.org

The process typically involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a suitable electrophile. The chiral ligand on the nickel complex directs the stereochemical outcome of the reaction, leading to the formation of the desired stereoisomer of the amino acid. This approach has been successfully applied to the synthesis of various fluorinated amino acids, including analogs of phenylalanine. beilstein-journals.orgnih.govresearchgate.net The aryl moiety of the Ni(II) complex effectively blocks one face of the complex, ensuring high diastereoselectivity during the alkylation step.

Gram-Scale Synthesis Considerations for Highly Fluorinated Systems

A significant advantage of the chiral Ni(II) complex methodology is its scalability, allowing for the production of fluorinated amino acids on a gram-scale. beilstein-journals.orgacs.orgresearchgate.netchemrxiv.org This is crucial for their practical application in areas like peptide synthesis and materials science, where larger quantities of the building blocks are often required.

The synthesis of a diverse range of fluorinated amino acids has been achieved on a gram-scale with high enantiomeric excess. acs.orgchemrxiv.org For instance, the alkylated Ni(II) Schiff base complexes can be isolated on a gram-scale in good yields and with high diastereomeric purities. chemrxiv.org Subsequent hydrolysis of the complex yields the desired fluorinated amino acid. This scalability has enabled the study of highly fluorinated peptides, which would otherwise be difficult to access. beilstein-journals.org The ability to produce these complex molecules in significant quantities opens up new avenues for research and development in various scientific disciplines.

Chemical Reactivity and Transformation Studies of this compound

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the creation of complex molecules. Its widespread use stems from its ability to mask the reactivity of amine functionalities, which can then be selectively revealed under specific conditions. This article delves into the chemical reactivity and transformation of this compound, a fluorinated anthranilic acid derivative of significant interest in medicinal chemistry and materials science. We will explore the cleavage of its Boc protecting group and the reactions of its carboxylic acid moiety.

Spectroscopic and Structural Elucidation in Research of Boc 2 Amino 5 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for confirming the identity and purity of Boc-2-amino-5-fluorobenzoic acid. Different NMR experiments provide complementary information about the molecule's intricate structure.

Proton (¹H) NMR spectroscopy is fundamental for verifying the structure of this compound by identifying the chemical environment of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the tert-butoxycarbonyl (Boc) protecting group. The aromatic region typically displays complex splitting patterns due to proton-proton and proton-fluorine couplings. The introduction of the electron-withdrawing fluorine atom and the bulky Boc group significantly influences the chemical shifts of the aromatic protons compared to the parent aniline (B41778) or benzoic acid. A prominent singlet, integrating to nine protons, is observed in the upfield region (around 1.5 ppm), which is the hallmark of the magnetically equivalent methyl protons of the tert-butyl group in the Boc moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH 7.0 - 8.5 Multiplet (m) Exact shifts and coupling constants depend on the solvent and electronic effects.
Boc-NH 8.5 - 10.0 Singlet (s, broad) Chemical shift can be variable and concentration-dependent.
Carboxyl OH 10.0 - 13.0 Singlet (s, broad) Often broad and may exchange with D₂O.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the Boc group. The carbonyl carbon of the carboxylic acid is typically found in the downfield region (165-175 ppm). The carbonyl of the Boc group appears around 150-155 ppm. The aromatic carbons exhibit signals in the 110-145 ppm range, with their exact shifts influenced by the fluorine and substituted amino groups. The direct C-F coupling is a key feature, often appearing as a large doublet. The Boc group is further identified by the quaternary carbon signal around 80 ppm and the methyl carbon signal around 28 ppm. Studies on various N-Boc-protected amino acids demonstrate that the chemical shifts of the carbonyl carbons can be sensitive to solvent polarity and hydrogen bonding interactions. mdpi.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the local environment of the fluorine atom in this compound. Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it serves as an excellent spectroscopic handle. In research, ¹⁹F NMR can be utilized to monitor reaction progress and gain mechanistic insights into transformations involving fluorinated compounds. nih.gov The chemical shift of the fluorine atom is exquisitely sensitive to changes in its electronic surroundings, making it a valuable tool for studying intermolecular interactions and for the development of bio-probes, where changes in the ¹⁹F signal can report on binding events or environmental changes. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for the Boc-protected derivative is not widely published, extensive studies on the parent compound, 2-amino-5-fluorobenzoic acid, offer significant insights. researchgate.net X-ray analysis of 2-amino-5-fluorobenzoic acid reveals a nearly planar molecule. researchgate.netnih.gov A key structural feature is a strong intramolecular hydrogen bond between a hydrogen atom of the amino group and the adjacent carbonyl oxygen of the carboxylic acid, which forms a stable six-membered ring, denoted as an S(6) ring motif. researchgate.netnih.gov This interaction significantly influences the molecule's conformation.

Table 2: Crystallographic Data for 2-amino-5-fluorobenzoic acid

Parameter Value Reference
Chemical Formula C₇H₆FNO₂ researchgate.netnih.gov
Molecular Weight 155.13 researchgate.netnih.gov
Crystal System Monoclinic researchgate.netnih.gov
Space Group P2₁/c researchgate.net
a (Å) 4.9346 (2) researchgate.netnih.gov
b (Å) 11.7542 (6) researchgate.netnih.gov
c (Å) 11.9727 (5) researchgate.netnih.gov
β (°) 96.782 (3) researchgate.netnih.gov
Volume (ų) 689.58 (5) researchgate.netnih.gov

Intermolecular Interactions and Crystal Packing Studies

While a specific crystal structure for this compound is not publicly documented, extensive analysis of its parent compound, 2-amino-5-fluorobenzoic acid, provides a foundational understanding of the intermolecular forces at play, which are significantly modulated by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

X-ray diffraction studies of 2-amino-5-fluorobenzoic acid reveal a nearly planar molecule. In its crystal lattice, the molecules form inversion dimers through classic carboxylic acid O-H···O hydrogen bonds, creating distinct R²₂(8) ring motifs. nih.govnih.govnih.gov The crystal packing is further stabilized by a network of other interactions. These include weak N-H···F hydrogen bonds, short F···F contacts at a distance of 2.763 Å, and aromatic π–π stacking interactions where the centroid-to-centroid distance is 3.5570 Å. nih.govnih.govnih.govnih.govresearchgate.net An intramolecular N-H···O hydrogen bond is also present, which contributes to the planarity of the molecule. nih.govnih.gov

Crystal Data for 2-amino-5-fluorobenzoic Acid
ParameterValue
Molecular FormulaC₇H₆FNO₂
Molecular Weight155.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a4.9346 (2) Å
b11.7542 (6) Å
c11.9727 (5) Å
β96.782 (3)°
Volume689.58 (5) ų
Z4

Data sourced from Sreenivasa et al., 2013. nih.govnih.gov

Comparative Structural Studies of Fluorinated and Non-fluorinated Peptides

The incorporation of fluorinated amino acids into peptides is a widely used strategy to enhance their biological and physical properties. rsc.org Although direct comparative studies of peptides containing 2-amino-5-fluorobenzoic acid versus its non-fluorinated analog (2-aminobenzoic acid) are not specifically reported, general principles derived from extensive research on fluorinated peptides allow for a robust comparative analysis.

Fluorination significantly impacts peptide conformation and stability. The introduction of fluorine, the most electronegative element, into an amino acid side chain can enhance the thermal stability of a peptide. mdpi.com Furthermore, fluorinated amino acids can increase a peptide's resistance to enzymatic degradation by proteases, a critical factor for improving the half-life of peptide-based drugs. nih.govnih.govnih.gov This enhanced proteolytic stability is not always predictable and depends on the specific enzyme, the location of the fluorine atom relative to the cleavage site, and the degree of fluorination. nih.govfu-berlin.de

Compared to a non-fluorinated peptide, one containing a 2-amino-5-fluorobenzoic acid residue would exhibit altered hydrophobicity and electronic properties. The C-F bond can participate in favorable dipole-dipole and other electrostatic interactions, influencing the local conformation and potentially promoting specific folding patterns, such as increased helicity. nih.govrsc.org These interactions can lead to more structured and stable supramolecular assemblies. nih.gov In contrast, a non-fluorinated peptide relies on conventional hydrophobic and hydrogen bonding interactions to define its structure. The unique properties of fluorine thus offer a tool for fine-tuning the structure, stability, and bioactivity of peptides in ways that are not achievable with standard amino acids. nih.govacs.org

Comparative Effects of Fluorination on Peptides
PropertyNon-fluorinated Peptide (containing 2-aminobenzoic acid)Fluorinated Peptide (containing 2-amino-5-fluorobenzoic acid)
Thermal StabilityStandard stability based on peptide backbone and side-chain interactions.Generally enhanced due to the stability of the C-F bond and altered hydrophobic/polar interactions. mdpi.com
Proteolytic StabilitySusceptible to degradation by proteases at specific recognition sites.Often increased resistance to enzymatic cleavage near the fluorinated residue. nih.govnih.gov
ConformationDetermined by standard hydrogen bonding, hydrophobic, and electrostatic interactions.Influenced by unique dipole interactions of the C-F bond, potentially altering secondary structure (e.g., helicity). nih.gov
Intermolecular InteractionsPrimarily driven by hydrophobic effects and hydrogen bonds.Can engage in fluorine-specific interactions (e.g., dipole-dipole, fluorous effect), leading to different self-assembly properties. rsc.org

Infrared (IR) Spectroscopy and Other Vibrational Spectroscopic Methods

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is an essential tool for confirming the functional groups within a molecule. For this compound, the spectrum is a composite of vibrations from the fluorinated aromatic ring, the carboxylic acid, and the Boc-protecting group.

Studies on the parent compound, 2-amino-5-fluorobenzoic acid, have provided a detailed assignment of its vibrational spectra. nih.gov The introduction of the Boc group adds several new, highly characteristic absorption bands. The most prominent of these are the strong C=O stretching vibration of the carbamate (B1207046) (urethane) group, typically appearing in the 1725-1700 cm⁻¹ region, and various C-O and C-N stretching bands. researchgate.netvscht.cz The N-H stretching vibration of the protected amine is also shifted compared to the free amine in the parent compound.

Analyzing the IR spectrum allows for the direct confirmation of both the starting aromatic acid structure and the successful addition of the Boc protecting group. The presence of both the carboxylic acid O-H stretch and the Boc group's characteristic carbonyl absorption is a clear indicator of the correct molecular structure.

Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching3300 - 2500Broad, Strong
Aromatic C-HStretching3100 - 3000Weak to Medium
Carbamate (Boc) N-HStretching~3400 - 3300Medium
Carboxylic Acid (C=O)Stretching~1710 - 1680Strong
Carbamate (Boc) (C=O)Stretching~1725 - 1700Strong
Aromatic C=CStretching1600 - 1450Medium to Weak
C-FStretching1250 - 1000Strong

Expected ranges are based on standard IR correlation tables and data for similar compounds. nih.govvscht.czpressbooks.publibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) is a definitive technique for confirming the elemental composition and assessing the purity of a synthetic compound like this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound (C₁₂H₁₄FNO₄), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated precisely. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's identity and purity.

Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument can provide structural information through controlled fragmentation. Boc-protected amines are known to exhibit characteristic fragmentation patterns. nih.gov Common fragmentation pathways include the neutral loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group, or the loss of the entire Boc group via cleavage of the N-C bond. nih.gov Observing these specific fragment ions in the MS/MS spectrum provides powerful evidence for the compound's structure.

Theoretical HRMS Data for this compound
Ion/FragmentFormulaTheoretical Exact Mass (m/z)
[M+H]⁺ (Protonated Molecule)C₁₂H₁₅FNO₄⁺256.0979
[M+Na]⁺ (Sodium Adduct)C₁₂H₁₄FNNaO₄⁺278.0799
[M+H - C₄H₈]⁺ (Loss of isobutylene)C₈H₇FNO₄⁺200.0353
[M+H - C₅H₈O₂]⁺ (Loss of Boc group components)C₇H₇FNO₂⁺156.0455

Computational Approaches in Understanding Boc 2 Amino 5 Fluorobenzoic Acid Reactivity and Utility

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the intricate details of reaction mechanisms at the molecular level. For Boc-2-amino-5-fluorobenzoic acid, such studies would provide invaluable insights into its chemical transformations.

Transition State Analysis and Energetics

Currently, there is a lack of published research that specifically details the transition state analysis and energetics of reactions involving this compound. To understand its reactivity, computational chemists would need to model the geometries of transition states for key reactions, such as amide bond formation or electrophilic aromatic substitution. Calculating the energy barriers associated with these transition states would reveal the feasibility and preferred pathways of these reactions.

Prediction of Reaction Kinetics and Selectivity

Predicting the kinetics and selectivity of reactions is a major goal of computational chemistry. While general principles can be applied, specific predictions for this compound are absent from the literature. Such studies would involve calculating the rate constants for competing reaction pathways and predicting the regioselectivity and stereoselectivity of its transformations. This information would be highly valuable for optimizing synthetic routes and minimizing the formation of unwanted byproducts.

Molecular Dynamics (MD) Simulations in Conformational and Interaction Studies

Synergistic Experimental and Computational Research Paradigms

The most powerful approach to understanding a molecule's behavior lies in the synergy between experimental and computational research. In the case of this compound, a collaborative approach would be particularly fruitful. Computational predictions could guide experimental work by identifying promising reaction conditions or predicting spectroscopic signatures. Conversely, experimental results could validate and refine computational models. At present, published research does not describe such a synergistic investigation for this specific compound.

Q & A

Q. What are the standard synthetic routes for Boc-2-amino-5-fluorobenzoic acid, and what key intermediates are involved?

this compound is typically synthesized via sequential functionalization of the benzoic acid scaffold. A common approach involves:

  • Fluorination : Introducing fluorine at the 5-position via electrophilic aromatic substitution using reagents like Selectfluor™ or F-TEDA-BF₄ under controlled pH .
  • Amino Protection : The 2-amino group is protected with a Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .
  • Carboxylic Acid Activation : Intermediate purification via recrystallization or column chromatography ensures minimal side products. Key intermediates include 5-fluorobenzoic acid derivatives and Boc-protected precursors.

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data be interpreted?

  • ¹H/¹³C NMR : Analyze chemical shifts for the Boc group (δ ~1.4 ppm for tert-butyl protons) and fluorine-induced deshielding of adjacent protons. Coupling constants (e.g., J = 8–12 Hz for aromatic F-C-H) confirm substitution patterns .
  • FT-IR : Confirm Boc protection via C=O stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for fluorine (natural abundance ~100%) .

Q. What are the best practices for ensuring the purity of this compound in laboratory settings?

  • Chromatographic Purification : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate impurities. Monitor purity via UV detection at 254 nm .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate high-purity crystals. Validate purity by melting point consistency (±1°C) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Reaction Monitoring : Use in-situ techniques like ReactIR to track intermediate formation and adjust reaction times dynamically .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while dichloromethane minimizes Boc deprotection risks .
  • Catalyst Screening : Evaluate Lewis acids (e.g., AlCl₃) for directing fluorine substitution regioselectivity, reducing byproducts .

Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity?

  • DFT Validation : Compare calculated (e.g., Gaussian) vs. experimental NMR/IR spectra to identify discrepancies in electron density or steric effects .
  • Kinetic Studies : Perform variable-temperature NMR to assess activation barriers for fluorine displacement reactions, refining computational models .
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference .

Q. How should researchers design experiments to study the stability of this compound under various conditions?

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) for 4–8 weeks. Monitor degradation via HPLC and mass spectrometry .
  • pH-Dependent Studies : Dissolve the compound in buffered solutions (pH 2–12) and track Boc group hydrolysis using ¹H NMR .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the carboxylic acid) to trace degradation pathways .

Data Analysis and Validation

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • Multi-Technique Correlation : Combine X-ray crystallography (for absolute configuration) with NMR/IR to resolve ambiguities in fluorine positioning .
  • Reference Standards : Compare with NIST database entries for analogous fluorinated benzoic acids to validate shifts and coupling constants .

Q. What methodologies are recommended for assessing the compound’s compatibility with downstream bioconjugation reactions?

  • Click Chemistry Screening : Test reactions with azide/alkyne partners under Cu(I)-catalyzed conditions. Monitor via LC-MS for adduct formation .
  • Stability Profiling : Pre-incubate the compound in biological buffers (PBS, Tris-HCl) to assess carboxylic acid reactivity before conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.